molecular formula C20H24N4O3 B2418041 methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate CAS No. 2034208-51-8

methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate

Cat. No.: B2418041
CAS No.: 2034208-51-8
M. Wt: 368.437
InChI Key: WIDLNOMVPDNEPW-UHFFFAOYSA-N
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Description

Methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate typically involves multiple steps, including the formation of the pyrazole ring, the piperidine ring, and the final esterification. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction often employs palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.

Scientific Research Applications

Methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites and inhibiting enzyme activity. The piperidine ring can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: These compounds share the pyrazole ring and have similar biological activities.

    Piperidine derivatives: These compounds share the piperidine ring and are often used in medicinal chemistry.

    Benzoate esters: These compounds share the benzoate ester group and are used in various chemical applications.

Uniqueness

Methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

methyl 4-[[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-27-20(26)15-6-4-14(5-7-15)19(25)21-16-8-10-24(11-9-16)18-12-17(22-23-18)13-2-3-13/h4-7,12-13,16H,2-3,8-11H2,1H3,(H,21,25)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDLNOMVPDNEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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